N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is a complex organic compound that features a bipyridine moiety linked to a dichlorophenyl group through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bipyridine and dichlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may serve as a probe for studying biological processes involving bipyridine derivatives.
Industry: It can be used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is unique due to its combination of a bipyridine moiety and a dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-18-4-1-5-19(22)17(18)6-7-20(26)25-11-14-9-16(13-24-10-14)15-3-2-8-23-12-15/h1-5,8-10,12-13H,6-7,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPLRJVMAPJBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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